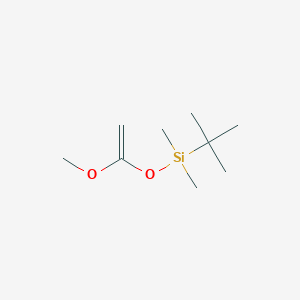

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

描述

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS: 77086-38-5, molecular formula: C₉H₂₀O₂Si) is a silyl ketene acetal widely used in organic synthesis. It serves as a masked ester enolate, enabling nucleophilic additions and cycloadditions under mild conditions . Key properties include a boiling point of 62°C at 9 mmHg, a molecular weight of 188.34 g/mol, and commercial availability with ≥98% purity . Its stability allows direct use without purification in reactions such as the Ferrier rearrangement and benzannulation .

属性

IUPAC Name |

tert-butyl-(1-methoxyethenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCCWXJGWMGZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404306 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77086-38-5 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Laboratory Synthesis

The most common laboratory preparation of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene involves the silylation of a suitable enol or enol ether precursor using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The typical synthetic route is as follows:

- Starting materials: Methoxyacetylene or an equivalent enol ether precursor.

- Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), base such as imidazole or pyridine.

- Solvent: Aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.

- Conditions: Room temperature to mild heating (20–50 °C), under inert atmosphere (argon or nitrogen) to prevent moisture interference.

The reaction proceeds via nucleophilic attack of the enol oxygen on the silicon center of TBDMSCl, facilitated by the base which scavenges the released HCl, forming the silyl enol ether this compound.

Example Procedure from Literature

A representative procedure reported in organic synthesis literature involves:

- Charging a dry flask with tetrahydrofuran (THF) and this compound.

- Cooling the mixture to –78 °C under argon.

- Adding butyllithium dropwise to generate the corresponding lithium enolate intermediate.

- Stirring for 1 hour at low temperature.

- Quenching with water and extracting the product with organic solvents.

- Purification by silica gel chromatography or distillation.

This method yields the compound as a colorless liquid with high purity suitable for further synthetic applications.

Industrial Production Methods

Industrial scale synthesis generally follows the same chemical principles but incorporates process intensification techniques such as:

- Continuous flow reactors: To improve heat and mass transfer, allowing precise control of reaction time and temperature.

- Optimized stoichiometry: To maximize yield and minimize by-products.

- Automated purification: Using distillation and crystallization to isolate the product efficiently.

The industrial process emphasizes safety due to the flammability of reagents and the sensitivity of organosilicon compounds to moisture. The use of inert atmospheres and dry solvents is standard practice.

Reaction Mechanism and Chemical Considerations

The key step in the preparation is the formation of the silyl ether bond between the tert-butyldimethylsilyl group and the enol oxygen. The mechanism involves:

- Nucleophilic attack of the enol oxygen on the silicon atom of TBDMSCl.

- Displacement of chloride ion.

- Base-mediated scavenging of HCl to drive the reaction forward.

The tert-butyldimethylsilyl group provides steric bulk and hydrolytic stability, protecting the enol ether functionality during subsequent synthetic transformations.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Methoxyacetylene or enol ether precursor | Purity affects yield |

| Silylating agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Commercially available |

| Base | Imidazole, pyridine, or triethylamine | Neutralizes HCl byproduct |

| Solvent | THF, DMF, acetonitrile | Dry, aprotic solvents preferred |

| Temperature | 20–50 °C (room temperature to mild heating) | Low temperature for sensitive substrates |

| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |

| Reaction time | 1–4 hours | Monitored by TLC or NMR |

| Workup | Quench with water, extraction with organic solvents | Drying over sodium sulfate |

| Purification | Silica gel chromatography or distillation | Ensures high purity |

| Yield | Typically 70–90% | Depends on scale and conditions |

Research Findings and Applications

- Reactivity: The compound is a versatile nucleophilic reagent in Mukaiyama-type aldol and Mannich reactions, enabling the synthesis of β-hydroxy esters and amino acid derivatives with high stereoselectivity.

- Stability: The tert-butyldimethylsilyloxy group confers enhanced hydrolytic stability compared to trimethylsilyl analogs, making it suitable for multi-step syntheses.

- Synthetic utility: It has been employed in the synthesis of complex natural products such as epothilone D and cyclopentano-monoterpene lactones, demonstrating its value in medicinal chemistry and natural product synthesis.

化学反应分析

Types of Reactions

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)

Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

Nucleophiles: RLi, RMgX, RCuLi, enolates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

科学研究应用

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene has several important applications in scientific research:

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its TBDMS group can be selectively removed under mild conditions, allowing for further functionalization of the resulting product. This property is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products .

Proteomics Research

In proteomics, this compound is used as a biochemical reagent to modify peptides and proteins. Its ability to form stable derivatives enables researchers to analyze protein structures and interactions more effectively .

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of new polymers and coatings. The TBDMS group imparts desirable properties such as hydrophobicity and thermal stability to materials, making them suitable for various industrial applications .

Case Studies

Case Study 1: Synthesis of Complex Natural Products

A study demonstrated the utility of this compound in synthesizing complex natural products such as terpenoids. The TBDMS group facilitated selective reactions that led to high yields of the desired products while minimizing side reactions .

Case Study 2: Applications in Drug Development

Research highlighted the use of this compound in drug development, where it was employed as a precursor for synthesizing novel therapeutic agents. The ability to modify its structure allowed researchers to explore various pharmacophores effectively .

作用机制

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene primarily involves the formation and cleavage of the silyl ether bond. The tert-butyldimethylsilyloxy group provides stability to the molecule, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond can be achieved using fluoride ions, which attack the silicon center, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

1-Methoxy-1-trimethylsilyloxy-2-methylpropene (MMTP)

- CAS : 31469-15-5

- Molecular Formula : C₈H₁₈O₂Si

- Key Differences : MMTP features a trimethylsilyl (TMS) group instead of tert-butyldimethylsilyl (TBS), reducing steric bulk. This enhances reactivity in nucleophilic additions but lowers thermal stability .

- Application: Comparable to TSME as a masked enolate, but less effective in sterically demanding reactions .

trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene

- CAS : 54125-02-9

- Molecular Formula : C₈H₁₆O₂Si

- Key Differences : Conjugated diene structure enables [4+2] cycloadditions, unlike TSME. Lower molecular weight (172.3 g/mol) and higher volatility .

1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene

- CAS : 194233-66-4

- Molecular Formula: C₁₂H₂₅NOSi

- Key Differences: Incorporates a dimethylamino group, enhancing electron density for Diels-Alder reactions. Used in stereoselective cyclohexenone synthesis .

Reactivity and Performance in Key Reactions

Nucleophilic Additions (Table 1)

- Key Insight : TSME outperforms MMTP in diastereomeric ratio (dr) at 0°C due to TBS group stability, though both require low temperatures to suppress decomposition .

Ferrier Rearrangement

Physical and Chemical Properties (Table 2)

生物活性

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, with the CAS number 77086-38-5, is a compound that has garnered interest in various fields of research, particularly in organic chemistry and biochemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable reagent in synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature.

This compound is characterized by the following properties:

The biological activity of this compound primarily stems from its ability to act as a protecting group in organic synthesis and its role in facilitating nucleophilic substitutions. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various reaction conditions, which allows for selective deprotection and subsequent reactions involving functional groups.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack due to the presence of reactive sites, allowing it to form new bonds with nucleophiles.

- Deprotection Reactions : The TBDMS group can be removed under mild acidic conditions, regenerating the alcohol functionality and enabling further reactions .

Biological Applications

The compound has been explored for various biological applications, particularly in drug development and biochemical assays. Its ability to stabilize reactive intermediates makes it a candidate for use in synthesizing biologically active compounds.

Case Studies:

- Synthesis of Antiviral Agents : Research has indicated that derivatives of this compound can be utilized in the synthesis of nucleoside analogs with antiviral properties. These compounds exhibit activity against viral infections by inhibiting viral replication processes .

- Enzyme Inhibition Studies : The compound has been used as a substrate in enzyme-catalyzed reactions, providing insights into enzyme kinetics and mechanisms. Studies have shown that modifications to the TBDMS group can significantly affect enzyme affinity and specificity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C_10H_20O_2Si | Used in drug synthesis and enzyme studies |

| TBDMS-protected alcohol | C_nH_(2n+2)O | Commonly used as a protecting group in organic synthesis |

| Methoxyvinylsilane | C_5H_12OSi | Used in polymer chemistry but less versatile than TBDMS |

常见问题

Basic Questions

Q. What are the recommended methods for purification and handling of 1-(tert-butyldimethylsilyloxy)-1-methoxyethene to ensure optimal reactivity in organic synthesis?

- Methodological Answer : The compound is typically used without further purification, as distillation under argon does not significantly improve yield or purity . However, storage under inert atmosphere (argon or nitrogen) is critical to prevent moisture absorption. Commercially available tetrahydrofuran (THF) dried over activated alumina is recommended for reactions involving this reagent .

Q. How does this compound function as a silylating agent, and which functional groups are most reactive under standard conditions?

- Methodological Answer : The compound acts as a TBDMS (tert-butyldimethylsilyl) transfer reagent, preferentially silylating thiols, carboxylic acids, and enolizable carbonyl groups in acetonitrile at room temperature . Its reactivity is modulated by steric hindrance from the tert-butyl group, making it selective for less hindered nucleophiles.

Q. What role does this reagent play in the synthesis of sterically hindered cyclohexene derivatives?

- Methodological Answer : It serves as a key component in [2+2] cycloadditions to generate ketal intermediates, which act as platforms for constructing stereoselective cyclohexene cores. For example, reactions with ethyl 2-methyl-2,3-dienoate yield ethyl-2-(3-oxocyclobutylidene) propanoate, a precursor to poly-substituted cyclohexenes .

Advanced Research Questions

Q. In regiodivergent synthesis, how does the choice of solvent system influence reaction pathways involving this compound?

- Methodological Answer : Solvent polarity and coordinating ability critically impact reaction outcomes. For instance, using THF/MeNO₂ (1:1) with CuCl₂ at 25°C promotes oxidative C–C bond formation, while THF alone favors silylation or elimination pathways . Systematic solvent screening (e.g., DMF, CH₃CN) is advised to control regioselectivity.

Q. How can researchers reconcile discrepancies in reported yields for [2+2] cycloadditions involving this reagent?

- Methodological Answer : Steric effects from substituents on reaction partners (e.g., ethyl 2-methyl-2,3-dienoate) and electronic factors (e.g., electron-withdrawing groups) significantly influence yields. Pre-complexation of the dienophile with Lewis acids (e.g., Sn(OTf)₂) may enhance reactivity .

Q. What strategies mitigate competing silylation and elimination pathways during nucleophilic additions?

- Methodological Answer : Temperature control (e.g., –78°C for enolate formation) and stoichiometric adjustments (1.5 equiv. reagent) suppress elimination. Using bulky bases like iPr₂EtN selectively stabilizes silylated intermediates .

Q. How can the stability of this compound during long-term storage be enhanced?

- Methodological Answer : Storage under anhydrous conditions (activated molecular sieves) in amber vials at –20°C under argon minimizes decomposition. Periodic NMR analysis (¹H/¹³C) is recommended to verify integrity .

Analytical Considerations

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H) are critical for purity validation . ¹H NMR (δ 0.1–0.2 ppm for Si–CH₃) and ²⁹Si NMR (δ 18–20 ppm) confirm silyl group retention .

Mechanistic Insights

Q. How do steric and electronic effects govern its reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。